molecular formula C6H10N2O B7963355 4,7-Diazaspiro[2.5]octan-6-one

4,7-Diazaspiro[2.5]octan-6-one

Cat. No.: B7963355
M. Wt: 126.16 g/mol
InChI Key: KBVSXSGJPRMNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Diazaspiro[2.5]octan-6-one is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol It is characterized by a spirocyclic structure containing a diazaspiro moiety, which is a bicyclic system with nitrogen atoms at the 4 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,7-Diazaspiro[2.5]octan-6-one typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The synthetic route includes multiple steps, such as cyclization and functional group transformations, to achieve the desired spirocyclic structure. The process is known for its simplicity, stable reaction conditions, and high yield, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a series of well-controlled chemical reactions. The process involves the use of high-performance liquid chromatography to ensure the purity of the final product, which can exceed 99.5% . The industrial methods are designed to be environmentally friendly and cost-effective, allowing for the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4,7-Diazaspiro[2.5]octan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

4,7-Diazaspiro[2.5]octan-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7-Diazaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor antagonist, modulating the activity of these targets. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diazaspiro[3.4]octan-7-one
  • 4,9-Diazaspiro[5.5]undecane
  • 1,4,9-Triazaspiro[5.5]undecane

Uniqueness

4,7-Diazaspiro[2.5]octan-6-one is unique due to its specific spirocyclic structure and the presence of nitrogen atoms at the 4 and 7 positions. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity, highlighting its potential as a versatile chemical entity .

Properties

IUPAC Name

4,7-diazaspiro[2.5]octan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-3-8-6(1-2-6)4-7-5/h8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVSXSGJPRMNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Diazaspiro[2.5]octan-6-one
Reactant of Route 2
4,7-Diazaspiro[2.5]octan-6-one
Reactant of Route 3
4,7-Diazaspiro[2.5]octan-6-one
Reactant of Route 4
4,7-Diazaspiro[2.5]octan-6-one
Reactant of Route 5
4,7-Diazaspiro[2.5]octan-6-one
Reactant of Route 6
4,7-Diazaspiro[2.5]octan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.